For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 3,4-DMMA Hydrochloride
This document provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. The information is intended to support research and development activities involving this compound.
Chemical and Physical Properties
3,4-DMMA hydrochloride is a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] It is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.[1] The hydrochloride salt is the common form used in research.[1]
Table 1: Physicochemical Properties of 3,4-DMMA Hydrochloride
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [1][2] |
| Synonyms | 3,4-Dimethoxymethamphetamine HCl | [3][4] |
| CAS Number | 70932-18-2 | [1][3] |
| Molecular Formula | C₁₂H₁₉NO₂・HCl | [1][3] |
| Molecular Weight | 245.7 g/mol | [3][4] |
| Appearance | White crystalline solid | [1][3] |
| Purity | ≥97% | [3] |
| Storage | -20°C | [3][4] |
| Stability | ≥ 5 years at -20°C | [1][3] |
Table 2: Solubility of 3,4-DMMA Hydrochloride
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [1][3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][3][4] |
| Ethanol | 30 mg/mL | [1][3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][3] |
| Water | Soluble | [1] |
| Chloroform | Soluble | [1] |
Pharmacology and Mechanism of Action
3,4-DMMA hydrochloride functions as a competitive inhibitor of monoamine transporters, specifically targeting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][5] By blocking these transporters, it interferes with the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations.[5]
Its potency as a monoamine transporter inhibitor is significantly lower than that of its analog, MDMA.[3][5] This makes 3,4-DMMA a useful comparative tool in neuropharmacological research to investigate the structure-activity relationships of monoamine transporter inhibitors.[5]
Table 3: Comparative Inhibitory Potencies of 3,4-DMMA and MDMA at Monoamine Transporters
| Compound | Transporter | IC₅₀ (μM) | Kᵢ (μM) | Source |
| 3,4-DMMA | SERT | 108.0 ± 1.1 | 7.7 | [1][3] |
| NET | 253.4 ± 1.2 | 22.8 | [1][3] | |
| MDMA | SERT | 34.8 ± 1.1 | 2.5 | [1][3] |
| NET | 6.6 ± 1.1 | 0.6 | [1][3] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Caption: Mechanism of action of 3,4-DMMA hydrochloride.
Experimental Protocols
The primary experimental data available for 3,4-DMMA hydrochloride pertains to its inhibitory effects on monoamine transporters. The following is a generalized protocol based on the study by Montgomery et al. (2007), which is a key reference for the pharmacological data on this compound.[3]
Monoamine Transporter Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,4-DMMA at the serotonin transporter (SERT) and norepinephrine transporter (NET).
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Cell Lines:
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Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT (for SERT assay).
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PC12 cells, which endogenously express rat NET (for NET assay).[1]
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Materials:
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3,4-DMMA hydrochloride
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Radiolabeled substrates: [³H]5-HT (for SERT) and [³H]noradrenaline (for NET).
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Cell culture medium and reagents.
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Scintillation counter.
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-
Procedure:
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Cell Culture: Culture the respective cell lines to confluency in appropriate multi-well plates.
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Preparation of Test Compound: Prepare a series of dilutions of 3,4-DMMA hydrochloride.
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Incubation:
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Pre-incubate the cells with the different concentrations of 3,4-DMMA or vehicle control.
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Add the radiolabeled substrate ([³H]5-HT or [³H]noradrenaline) to initiate the uptake reaction.
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Incubate for a specified period at a controlled temperature (e.g., 37°C).
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-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
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Cell Lysis and Measurement:
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Lyse the cells to release the intracellular contents.
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Measure the amount of radioactivity taken up by the cells using a scintillation counter.
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-
Data Analysis:
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Calculate the percentage of inhibition of uptake for each concentration of 3,4-DMMA compared to the control.
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Plot the percentage of inhibition against the logarithm of the concentration of 3,4-DMMA.
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Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for monoamine transporter inhibition assay.
Conclusion
3,4-DMMA hydrochloride serves as a valuable research tool in the field of neuropharmacology. Its well-characterized, though weaker, inhibitory action on serotonin and norepinephrine transporters compared to MDMA allows for detailed investigations into the structure-activity relationships of phenethylamine and amphetamine derivatives. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.
